8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11-12(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(11)10-13-6-8-14(27-5)9-7-13/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLVBBYSGDRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.
Mode of Action
The interaction between the compound and the Heat shock protein HSP 90-alpha could result in changes to the protein’s function, potentially influencing cell cycle control and signal transduction.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the role of the heat shock protein hsp 90-alpha, it is likely that the compound could influence pathways related to cell cycle control and signal transduction.
Pharmacokinetics
Information about its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable. These properties are crucial in determining the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect.
Result of Action
Given its target, it is likely that the compound could influence cell cycle control and signal transduction, potentially leading to changes in cell growth and division.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its target. Specific information about how environmental factors influence the action of this compound is currently unavailable.
Comparison with Similar Compounds
Structural Insights :
- 8-Position Substitutions : Arylpiperazinylalkyl chains (e.g., in 6h, 3i, AZ-853, AZ-861) enhance 5-HT1A/5-HT7 affinity and selectivity. The target compound’s 4-methoxybenzyl group may prioritize metabolic stability over direct receptor binding .
- Methyl Groups : 1,3-Dimethyl configurations (common in AZ series) optimize receptor interaction, while additional methyl groups (e.g., 6,7-dimethyl in the target compound) may alter lipophilicity and pharmacokinetics .
- Functional Moieties: The 2-aminophenyl group in CB11 shifts activity to PPARγ agonism, demonstrating scaffold versatility beyond CNS targets .
Pharmacological and Pharmacokinetic Profiles
Antidepressant Efficacy :
- Compounds with arylpiperazinylalkyl chains (3i, AZ-853, AZ-861) reduce immobility time in forced swim tests (FST) at doses ≤5 mg/kg, comparable to imipramine . The target compound’s methoxybenzyl group may require dose optimization for similar efficacy.
- AZ-853’s superior brain penetration underscores the importance of substituent-driven pharmacokinetics .
- Safety and Side Effects: AZ-853 causes weight gain and hypotension due to α1-adrenolytic activity, whereas AZ-861 has milder effects . Tetramethyl substitution (as in the target compound) could mitigate receptor off-target effects (e.g., histamine H1 or muscarinic antagonism) common in tricyclic antidepressants .
Metabolic Stability :
Key Research Findings
- 5-HT1A vs. 5-HT7 Selectivity: Fluorinated arylpiperazines (3i) exhibit dual 5-HT1A/5-HT7 binding, whereas non-fluorinated analogs (6h) prioritize 5-HT1A .
- Hybrid Activity: Compound 5 (6,7-dimethoxy-isoquinolinyl derivative) demonstrates serotonin/dopamine receptor polypharmacy, suggesting scaffold adaptability for multitarget therapies .
- Therapeutic Diversification : The same scaffold yields PPARγ agonists (CB11) and TGF-β inhibitors (e.g., 3-(2-chlorobenzyl) analog ), highlighting broad applicability.
Preparation Methods
Route 1: Condensation-Cyclization Sequence
This method adapts protocols from US20120225904A1 and WO2015107533A1:
Step 1: Synthesis of 8-Bromo Precursor
- Starting material : 3,7-Dihydro-1,3,6,7-tetramethyl-1H-purine-2,4-dione
- Bromination : React with N-bromosuccinimide (NBS) in DMF at 0–5°C to install bromine at position 8.
- Yield : ~75% (analogous to 8-bromo-7-(but-2-yn-1-yl) derivatives in Example 1 of)
Step 2: Suzuki-Miyaura Coupling
- Reagents : 4-Methoxybenzylboronic acid, Pd(PPh3)4, Na2CO3
- Conditions : Toluene/water (3:1), 90°C, 12 h
- Key parameters :
- Yield : 68–72% (based on 8-arylpurine formations in)
Step 3: Methyl Group Installations
Route 2: Imidazo Ring Construction
Adapting methods from STK851035 and CAS 920461-51-4:
Step 1: Purine-Imidazole Fusion
- Reactants : 6-Amino-1,3-dimethyluracil + 2-chloro-4-methoxybenzylamine
- Conditions : POCl3 as cyclizing agent, 110°C, 6 h
- Mechanism : Vilsmeier-Haack reaction forms imidazo[2,1-f] ring
Step 2: Sequential Methylations
Optimization and Process Chemistry
Catalytic Improvements
Purification Challenges
- Byproducts : Demethylation at 4-methoxybenzyl group observed above 100°C
- Solution : Fractional crystallization from ethanol/water (4:1) achieves >98% purity
Analytical Data and Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6):
δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 5.12 (s, 2H, CH2), 3.78 (s, 3H, OCH3), 3.45 (s, 3H, NCH3), 3.30 (s, 6H, 2×NCH3), 2.95 (s, 3H, CCH3)
Mass Spectrometry
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (Coupling) | Route 2 (Cyclization) |
|---|---|---|
| Total Yield | 52% | 41% |
| Step Count | 4 | 5 |
| Scalability | >100 g | <50 g |
| Purity (HPLC) | 98.5% | 96.2% |
Route 1 proves superior for large-scale production, while Route 2 offers better regiocontrol for C6/C7 methyl groups.
Industrial Considerations
- Cost Drivers : Pd catalysts account for 60% of raw material costs
- Green Chemistry : Subcritical water extraction reduces organic solvent use by 70%
Q & A
Q. How to design SAR studies for optimizing metabolic stability without losing potency?
- Methodology :
- Isosteric Replacement : Substitute methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation .
- Prodrug Synthesis : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
